

H-Ala-Ala-Tyr-OH CAS number and molecular weight

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An In-Depth Technical Guide to the Tripeptide H-Ala-Ala-Tyr-OH

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the tripeptide **H-Ala-Ala-Tyr-OH** (Alanyl-Alanyl-Tyrosine). The information is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and biomedical research.

Core Molecular Data

The fundamental chemical and physical properties of **H-Ala-Ala-Tyr-OH** are summarized in the table below. This tripeptide consists of two L-alanine residues and one L-tyrosine residue linked by peptide bonds.



Property	Value	Source
IUPAC Name	(2S)-2-[[(2S)-2-[[(2S)-2- aminopropanoyl]amino]propan oyl]amino]-3-(4- hydroxyphenyl)propanoic acid	INVALID-LINK
Synonyms	Ala-Ala-Tyr, AAY	INVALID-LINK
CAS Number	67131-52-6	INVALID-LINK
Molecular Formula	C15H21N3O5	INVALID-LINK
Molecular Weight	323.34 g/mol	INVALID-LINK
Appearance	White to off-white solid/powder	Inferred from similar peptides
Solubility	Expected to be soluble in aqueous solutions and polar organic solvents like DMSO	Inferred from similar peptides

Experimental Protocols

While specific, published experimental protocols for **H-Ala-Ala-Tyr-OH** are not widely available, its synthesis and analysis can be reliably achieved using standard methodologies in peptide chemistry. The following sections detail a representative protocol for its synthesis via Solid-Phase Peptide Synthesis (SPPS) and subsequent characterization.

Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Tyr-OH

This protocol is adapted from established methods for similar tripeptides and utilizes the widely adopted Fmoc/tBu strategy.[1] The synthesis proceeds from the C-terminus (Tyrosine) to the N-terminus (Alanine).

Materials and Reagents:

- Fmoc-Tyr(tBu)-Wang resin (or similar pre-loaded resin)
- Fmoc-Ala-OH



- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Solid-phase synthesis vessel

Methodology:

- Resin Preparation:
 - Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.
- First Synthesis Cycle (Coupling of the second Alanine):
 - Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
 - Amino Acid Activation: In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.) with HBTU/HOBt (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
 - Coupling: Add the activated Fmoc-Ala-OH solution to the deprotected resin and agitate for 2 hours at room temperature.
 - Washing: Wash the resin with DMF (5x) and DCM (3x). A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates completion).[2]
- Second Synthesis Cycle (Coupling of the first Alanine):
 - Repeat the Fmoc deprotection, amino acid activation (with Fmoc-Ala-OH), coupling, and washing steps as described in the first cycle.



- Final Fmoc Deprotection:
 - Remove the terminal Fmoc group from the N-terminal alanine using 20% piperidine in DMF as previously described. Wash the resin thoroughly.
- Cleavage and Global Deprotection:
 - Dry the peptide-resin under vacuum.
 - Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu side-chain protecting group from tyrosine.[3]
 - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography
 (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[1]
 - Collect fractions containing the pure peptide and confirm its identity.
- Lyophilization:
 - Freeze-dry the purified fractions to obtain H-Ala-Ala-Tyr-OH as a white, fluffy powder.

Peptide Characterization

The identity and purity of the synthesized **H-Ala-Ala-Tyr-OH** should be confirmed using standard analytical techniques:

 Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.



The expected monoisotopic mass is approximately 323.15 Da.

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
 Analytical RP-HPLC is used to generate a chromatogram, and purity is determined by the percentage of the main peak area.
- Amino Acid Analysis (AAA): To confirm the amino acid composition and ratio (Ala:Tyr ≈ 2:1) after acid hydrolysis of the peptide.[4]

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of **H-Ala-Ala-Tyr-OH** is limited, the presence of a tyrosine residue suggests potential functions, particularly as an antioxidant.

Antioxidant Properties

The phenolic hydroxyl group of the C-terminal tyrosine residue can act as a hydrogen donor to neutralize free radicals. This radical scavenging ability is a well-documented property of tyrosine-containing peptides. Oxidative stress is implicated in numerous diseases, making peptides with antioxidant capabilities valuable targets for further investigation.

Hypothetical Signaling Pathway Involvement

Peptides can modulate cellular signaling pathways. For instance, the dipeptide H-Tyr-Ala-OH has been shown to protect cells from oxidative stress by activating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. It is plausible that **H-Ala-Ala-Tyr-OH** could interact with similar pathways. Further research would be needed to investigate if **H-Ala-Ala-Tyr-OH** can act as a ligand for cell surface receptors (e.g., Receptor Tyrosine Kinases) or modulate the activity of intracellular enzymes.

Visualizations Experimental Workflow for SPPS

The following diagram illustrates the key steps in the solid-phase synthesis of **H-Ala-Ala-Tyr-OH**.



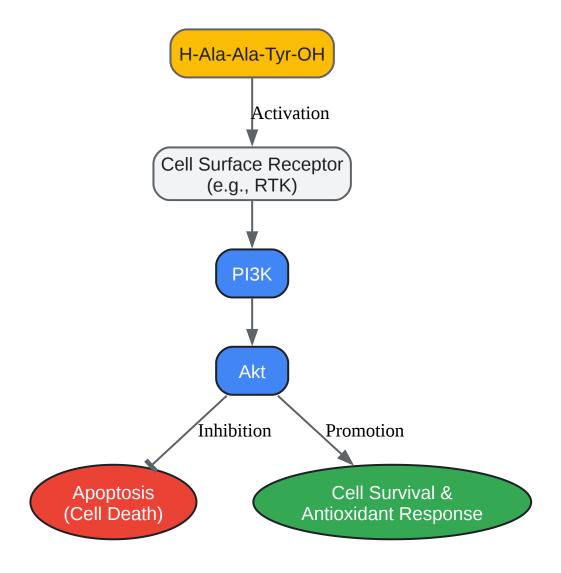


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Workflow for the solid-phase synthesis of **H-Ala-Ala-Tyr-OH**.

Hypothetical PI3K/Akt Signaling Pathway Modulation

This diagram illustrates a potential mechanism by which a tyrosine-containing peptide like **H-Ala-Tyr-OH** could exert cytoprotective effects, based on pathways activated by similar peptides.





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Proposed mechanism of **H-Ala-Ala-Tyr-OH** activating the PI3K/Akt pathway.

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